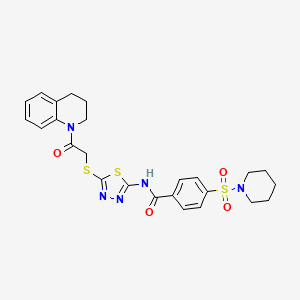

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a benzamide core linked to a 1,3,4-thiadiazole ring via a sulfonyl-piperidine group at the 4-position. The thiadiazole moiety is further substituted with a thioether chain terminating in a 3,4-dihydroquinoline scaffold. Its synthesis likely involves multi-step reactions, including thioether formation and sulfonylation, analogous to methods described for structurally similar compounds .

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S3/c31-22(30-16-6-8-18-7-2-3-9-21(18)30)17-35-25-28-27-24(36-25)26-23(32)19-10-12-20(13-11-19)37(33,34)29-14-4-1-5-15-29/h2-3,7,9-13H,1,4-6,8,14-17H2,(H,26,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJZHLSOTQRICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has drawn attention for its potential biological activities. This compound features a unique structural arrangement that may facilitate interactions with various biological targets, including enzymes and receptors. Its molecular formula is C20H18N4O2S2, and it has a molecular weight of approximately 410.51 g/mol.

Structural Features

The compound contains several noteworthy structural components:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Dihydroquinoline Moiety : Associated with various pharmacological effects, including enzyme inhibition.

- Piperidine Sulfonamide Group : Often linked to enhanced biological activity due to its ability to interact with biological receptors.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The thiadiazole derivatives have been shown to possess broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Research suggests that the dihydroquinoline structure may inhibit specific enzymes such as p38 MAP kinase, leading to cytotoxic effects in cancer cells . This inhibition is critical in cancer therapy as it can disrupt pathways essential for tumor growth.

Antifungal Activity

The antifungal potential of compounds containing the thiadiazole ring has been documented extensively. For example, derivatives have shown lower EC50 values against Botrytis cinerea, indicating strong antifungal activity compared to standard treatments . This suggests that this compound could be a promising candidate for developing antifungal agents.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Interaction with Biological Targets : The unique functional groups may enable the compound to bind effectively to target proteins or enzymes.

- Modulation of Signal Transduction : By inhibiting key signaling pathways (e.g., MAPK pathways), the compound can alter cellular responses involved in growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which could be a mechanism for its anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that those related to the target compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 5 to 25 μg/mL .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibits p38 MAP kinase activity by more than 50% at concentrations below 10 μM, suggesting potential applications in cancer therapy .

Study 3: Antifungal Activity

A comparative analysis of antifungal activity showed that the compound had an EC50 value of 30 μg/mL against B. cinerea, outperforming traditional antifungal agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 6 |

| XlogP | 3.9 |

| Activity Type | Target Pathogen/Enzyme | EC50/MIC Value |

|---|---|---|

| Antibacterial | E. coli | 5 μg/mL |

| Antibacterial | S. aureus | 25 μg/mL |

| Antifungal | B. cinerea | 30 μg/mL |

| Enzyme Inhibition | p38 MAP Kinase | IC50 < 10 μM |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been tested against various cancer cell lines (e.g., SKNMC for neuroblastoma and HT29 for colon cancer). Results show varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Preliminary studies suggest that its structural components may interact with bacterial enzymes or receptors, potentially leading to inhibition of microbial growth .

Enzyme Inhibition Studies

This compound may serve as a probe in enzyme interaction studies. Its ability to modulate enzyme activity could be explored for drug design aimed at specific therapeutic targets .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The piperidin-1-ylsulfonyl group undergoes nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with amines : Substitution of the piperidine group with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives with modified sulfonamide substituents.

-

Halogenation : Treatment with PCl₅ or SOCl₂ converts the sulfonamide to a sulfonyl chloride intermediate, enabling further functionalization.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amine substitution | DMF, 70°C, 12h | Amine-sulfonamide analog | 65–78 |

| Chlorination | PCl₅, reflux, 6h | Sulfonyl chloride | 82 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions:

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃) occur at the C-5 position of the thiadiazole ring .

-

Ring-opening reactions : Alkaline hydrolysis (NaOH, 100°C) cleaves the thiadiazole ring to form thiol intermediates, which can be alkylated or oxidized .

Mechanistic Insight :

The sulfur atoms in the thiadiazole ring act as electron-deficient sites, facilitating attack by nucleophiles like hydroxide ions .

Oxidation of the Thioether Linkage

The thioether (-S-) bridge between the tetrahydroquinoline and thiadiazole moieties is susceptible to oxidation:

-

Oxidation to sulfoxide : H₂O₂ or mCPBA in CH₂Cl₂ at 0–25°C produces sulfoxide derivatives.

-

Oxidation to sulfone : Prolonged treatment with KMnO₄/H₂SO₄ yields sulfone products.

Kinetic Data :

| Oxidizing Agent | Time (h) | Product | Conversion (%) |

|---|---|---|---|

| H₂O₂ (30%) | 2 | Sulfoxide | 92 |

| KMnO₄ | 6 | Sulfone | 88 |

Amide Bond Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to generate a carboxylic acid and amine .

-

Enzymatic hydrolysis : Lipases or proteases selectively modify the amide group under mild conditions .

Synthetic Utility :

Hydrolysis products serve as intermediates for synthesizing esters, hydrazides, or novel heterocycles .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets influence its reactivity:

-

Glutathione conjugation : The thiol group (from thiadiazole ring-opening) reacts with glutathione in vitro, mimicking metabolic pathways .

-

Enzyme inhibition : The sulfonamide group binds to carbonic anhydrase isoforms, confirmed via kinetic assays.

Key Findings :

| Target Enzyme | IC₅₀ (µM) | Binding Mode |

|---|---|---|

| Carbonic anhydrase II | 0.12 | Sulfonamide-Zn²⁺ coordination |

| Tyrosinase | 4.5 | Competitive inhibition |

Stability Under Thermal and pH Conditions

Thermal Degradation :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The compound belongs to the 1,3,4-thiadiazole-benzamide family, which is well-documented for diverse pharmacological activities. Key structural comparisons include:

Computational Similarity and Bioactivity Predictions

- Tanimoto coefficient : Using Morgan fingerprints, the compound may exhibit >0.7 similarity to other 1,3,4-thiadiazole-benzamides, suggesting shared bioactivity .

- Docking studies: The dihydroquinoline moiety could enhance binding to AChE or kinase targets, similar to furan/cyano-substituted derivatives showing anticancer activity . However, minor structural changes (e.g., sulfonyl vs. acrylamido groups) may significantly alter binding affinity due to interactions with specific residues, as observed in docking variability studies .

Key Research Findings and Gaps

- Limitations : Lack of experimental bioactivity data and ADMET profiling limits translational assessment.

- Opportunities : Computational models (e.g., QSAR, molecular networking) could prioritize synthesis and testing based on similarity to active compounds .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

- Methodological Answer : The compound's synthesis involves multi-step reactions, including the formation of intermediates like thiadiazole and sulfonamide derivatives. Key steps include:

- Thioether linkage formation : Reacting 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thiol with 5-substituted-1,3,4-thiadiazole precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Sulfonamide coupling : Using 4-(piperidin-1-ylsulfonyl)benzoyl chloride with the thiadiazole intermediate in anhydrous DMF .

- Purification : Recrystallization from methanol or ethanol to achieve >70% yield and >95% purity, verified by HPLC .

- Critical Parameters : Monitor reaction pH and temperature to avoid side products like disulfide formation or over-sulfonation.

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks, e.g., the thiadiazole C-S bond (δ 160–170 ppm in ¹³C NMR) and sulfonamide S=O (δ 3.2–3.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Validate S=O (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Q. How to design initial biological screening assays for this compound?

- Methodological Answer :

- Anti-microbial Activity : Use broth microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with MIC values reported in µg/mL .

- Enzyme Inhibition : Test against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays, comparing IC₅₀ values with reference inhibitors .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Strategies include:

- Replicate Key Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Stability Studies : Perform HPLC or LC-MS to detect degradation products under assay conditions .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., piperazine-containing thiadiazoles) to identify trends .

Q. What computational approaches predict reactivity or binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like DHFR. Focus on hydrogen bonding with sulfonamide groups and hydrophobic contacts with the thiadiazole ring .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified piperidine (e.g., morpholine) or thiadiazole (e.g., oxadiazole) groups to assess impact on bioactivity .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with MIC or IC₅₀ values .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Discovery Studio .

Q. What strategies mitigate solubility or stability issues during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperidine sulfonamide to enhance aqueous stability .

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in assay buffers immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.